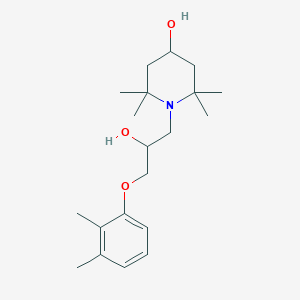
1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is an organic compound that features a piperidine ring substituted with a hydroxypropyl group and a dimethylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and ketones.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via an alkylation reaction using a suitable alkylating agent.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached through an etherification reaction, where a phenol derivative reacts with an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce new functional groups.
科学研究应用
1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in drug discovery.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl and phenoxy groups may play a role in binding to these targets, influencing biological pathways and exerting specific effects.
相似化合物的比较
Similar Compounds
1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol: shares similarities with other piperidine derivatives and phenoxy compounds.
2,2,6,6-Tetramethylpiperidin-4-ol: A simpler piperidine derivative without the phenoxy group.
2,3-Dimethylphenol: A phenol derivative with similar aromatic properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
生物活性
1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H31NO3
- Molecular Weight : 329.46 g/mol
- CAS Number : Not explicitly provided in the search results.
The compound is believed to exert its biological effects through several mechanisms:
- Antioxidant Activity : The presence of the tetramethylpiperidine moiety suggests potential antioxidant properties, which may help in scavenging free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in oxidative stress pathways.
- Cell Signaling Modulation : The compound may influence various signaling pathways related to cell survival and apoptosis.
Antioxidant Properties
Research indicates that derivatives of tetramethylpiperidine exhibit significant antioxidant activity. For example:
- A study demonstrated that nitroxides derived from this structure can scavenge superoxide radicals and inhibit lipid peroxidation .
Cytotoxic Effects
There is evidence suggesting that the compound may possess cytotoxic effects against certain cancer cell lines:
- In vitro studies have shown that related compounds can induce apoptosis in cancer cells, potentially through the modulation of oxidative stress .
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Efficacy
A study published in Biochemistry and Molecular Biology International highlighted the antioxidant capabilities of nitroxide derivatives similar to our compound. These derivatives were tested for their ability to protect against oxidative damage in cellular models, showing significant protective effects against oxidative stress-induced apoptosis.
Case Study 2: Cancer Cell Line Studies
Research conducted on various cancer cell lines demonstrated that compounds with similar structures could induce cell cycle arrest and apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) levels leading to cell death.
属性
IUPAC Name |
1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3/c1-14-8-7-9-18(15(14)2)24-13-17(23)12-21-19(3,4)10-16(22)11-20(21,5)6/h7-9,16-17,22-23H,10-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNHEOUUNGXVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CN2C(CC(CC2(C)C)O)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














